beta-Ghmu

Description

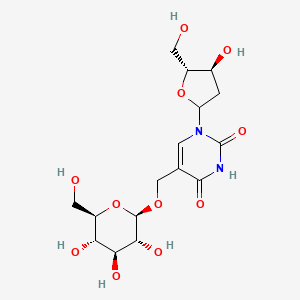

Based on evidence from activity-based protein profiling (ABPP) and fluorogenic substrate assays, β-Ghmu likely targets β-glucosidases, enzymes critical in glycoside hydrolysis. Its mechanism may involve irreversible binding to the enzyme’s active site, as suggested by competitive ABPP experiments with SDS-PAGE visualization . Characterization techniques such as LC-MS and NMR (for related compounds) imply that β-Ghmu’s structure includes aziridine moieties or other reactive groups enabling covalent modification of the target enzyme .

Properties

CAS No. |

53910-96-6 |

|---|---|

Molecular Formula |

C16H24N2O11 |

Molecular Weight |

420.37 g/mol |

IUPAC Name |

1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H24N2O11/c19-3-8-7(21)1-10(28-8)18-2-6(14(25)17-16(18)26)5-27-15-13(24)12(23)11(22)9(4-20)29-15/h2,7-13,15,19-24H,1,3-5H2,(H,17,25,26)/t7-,8+,9+,10?,11+,12-,13+,15+/m0/s1 |

InChI Key |

LHASLBSEALHFGO-ASZAQJJISA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)COC3C(C(C(C(O3)CO)O)O)O)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)COC3C(C(C(C(O3)CO)O)O)O)CO)O |

Synonyms |

5-((glucopyranosyloxy)methyl)uracil beta-D-glucosyl-hydroxymethyluracil beta-D-glucosylhydroxymethyluracil beta-GHMU DNA base J J base |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

β-Ghmu shares structural motifs with β-D-Arafaziridines, a class of mechanism-based inhibitors targeting β-glucosidases. These compounds feature a bicyclic aziridine ring that facilitates covalent bond formation with catalytic residues (e.g., nucleophilic glutamate in the active site). Key differences may lie in substituent groups affecting solubility and target selectivity. For instance, β-D-Arafaziridines exhibit species-specific reactivity, as shown in orthologue studies , a trait that β-Ghmu may share or diverge from depending on its substituents.

Table 1: Structural and Functional Comparison of β-Ghmu and Analogues

*Hypothesized based on experimental procedures.

Functional Analogues

Functionally, β-Ghmu parallels inhibitors like conduritol B epoxide (CBE), a well-characterized β-glucosidase covalent inhibitor. However, β-Ghmu’s selectivity profile may differ due to distinct stereochemistry or substituent placement. For example, β-D-Arafaziridines show reduced activity against GBA2 mutants (e.g., E340A), suggesting that β-Ghmu’s efficacy might similarly depend on conserved catalytic residues .

Key Functional Differences:

- Irreversibility: β-Ghmu’s inactivation kinetics (e.g., $k{\text{inact}}/Ki$) remain unquantified, whereas β-D-Arafaziridines exhibit time-dependent inactivation confirmed by competition assays .

- Substrate Specificity: Unlike fluorogenic substrates (e.g., 4MU-β-glucoside), β-Ghmu likely acts as a suicide inhibitor, permanently disabling enzyme activity .

Methodological Frameworks for Comparison

Studies on β-Ghmu and analogues rely on:

Activity-Based Protein Profiling (ABPP): Visualizes target engagement and selectivity via SDS-PAGE .

4MU Fluorogenic Assays: Quantifies IC50 values under standardized conditions .

Structural Elucidation: NMR and LC-MS validate compound identity and purity, critical for cross-study comparisons .

Table 2: Assay Conditions and Reproducibility

| Parameter | β-Ghmu Study | β-D-Arafaziridine Study |

|---|---|---|

| Cell Lysate Source | HEK293T (modified) | HEK293T (wild-type) |

| Incubation Time | 1 hour* | 2 hours |

| Detection Limit | ~10 nM (4MU assay) | ~5 nM (ABPP) |

*Assumed based on standard protocols.

Critical Evaluation of Comparative Data

While direct head-to-head studies are lacking, meta-analytical approaches (as outlined in ) could synthesize data from disparate sources. Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.